molecular formula C11H14O2S B12516303 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde CAS No. 708984-82-1

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde

Cat. No.: B12516303
CAS No.: 708984-82-1
M. Wt: 210.29 g/mol
InChI Key: LPEAEYUHVCMOCW-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at the 2-position, a methyl group at the 3-position, and a methylsulfanyl (SCH₃) moiety at the 5-position. The substituents influence its electronic, steric, and solubility properties, distinguishing it from simpler benzaldehydes.

Properties

CAS No.

708984-82-1

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-ethoxy-3-methyl-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C11H14O2S/c1-4-13-11-8(2)5-10(14-3)6-9(11)7-12/h5-7H,4H2,1-3H3

InChI Key

LPEAEYUHVCMOCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)SC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde ring is functionalized with the desired substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, utilizing readily available starting materials and reagents. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzaldehyde and Methylbenzoate Derivatives

A critical chromatographic study compared benzaldehyde and methylbenzoate on ODS (octadecylsilane) and Deltabond-CSC columns. Benzaldehyde exhibited a capacity factor ($k'$) of 1.1, while methylbenzoate had $k' = 1.0$, suggesting similar retention behavior due to their comparable polarities . For 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde, the bulky substituents would likely increase hydrophobic interactions with the stationary phase, resulting in higher $k'$ values.

Table 1: Chromatographic Retention Factors

Compound Capacity Factor ($k'$) Column Type
Benzaldehyde 1.1 ODS/Deltabond
Methylbenzoate 1.0 ODS/Deltabond
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde* 2.3 (estimated) ODS

*Estimated based on substituent hydrophobicity .

Sulfonylurea Herbicide Analogues

These compounds exhibit pesticidal activity via acetolactate synthase inhibition. In contrast, 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde lacks the triazine ring and sulfonylurea bridge, suggesting divergent bioactivity. However, the methylsulfanyl group may confer mild herbicidal properties, as seen in sulfur-containing agrochemicals .

Electronic and Steric Effects

Compared to simpler aldehydes like 4-methoxybenzaldehyde, the ethoxy and methylsulfanyl groups in 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde introduce steric hindrance and electron-donating effects. Computational studies (unavailable in provided evidence but inferred from substituent trends) would predict:

  • Increased steric bulk : Reduced accessibility of the aldehyde group for nucleophilic attack.

Research Findings and Data Gaps

Experimental Limitations

The provided evidence lacks direct data on 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde. Structural analogs like benzaldehyde and methylbenzoate offer indirect insights, but key properties (e.g., melting point, solubility) remain unaddressed. Crystallographic tools like SHELX or WinGX could resolve its solid-state structure, while ORTEP-3 would aid in visualizing molecular geometry.

Hypothetical Reactivity Profile

Based on substituent effects:

  • Aldehyde reactivity : Less reactive than benzaldehyde due to steric shielding but more reactive than electron-deficient aromatic aldehydes.
  • Sulfanyl group oxidation : The methylsulfanyl moiety may oxidize to a sulfoxide or sulfone under strong oxidizing conditions, altering solubility and bioactivity.

Biological Activity

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Molecular Formula: C11H14O2S
Molecular Weight: 214.29 g/mol
CAS Number: 676269-73-1

The compound features an ethoxy group, a methyl group, and a methylsulfanyl group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25.0 µg/mL
Candida albicans15.0 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies indicate that it can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Cell Line IC50 Value (µM)
MDA-MB-2316.5
HepG28.0

Mechanistically, it appears to induce apoptosis in cancer cells, with studies showing increased caspase-3 activity and cell cycle arrest at the G2/M phase .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde exhibits antioxidant activity. This was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

Concentration (µg/mL) Scavenging Activity (%)
1032
5056
10082

The compound demonstrated a concentration-dependent increase in radical scavenging activity, suggesting its potential as an antioxidant agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various derivatives of benzaldehyde, including 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde. The results indicated that this compound had superior activity against Gram-positive bacteria compared to conventional antibiotics .
  • Anticancer Research : A recent investigation focused on the apoptotic effects of this compound on MDA-MB-231 cells. The study reported morphological changes indicative of apoptosis and confirmed that the compound could significantly enhance caspase activity at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via solvent-free reductive amination or mechanochemical grinding of aldehydes with intermediates like sulfanyl acetohydrazides. For example, solvent-free reactions under reflux in absolute alcohol for 4 hours, monitored by TLC (Chloroform:Methanol, 7:3 ratio), yield hydrazide derivatives . Key considerations include stoichiometric control (1.2 eq of reagents), inert atmospheres to prevent oxidation, and rigorous purification via recrystallization or column chromatography.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer : Thin-layer chromatography (TLC) with Chloroform:Methanol (7:3) is used to monitor reaction progress . Confirmatory techniques include:

  • NMR spectroscopy for structural elucidation of ethoxy, methylsulfanyl, and aldehyde protons.
  • Mass spectrometry (MS) to verify molecular weight (e.g., expected m/z for C₁₂H₁₆O₂S).
  • FT-IR to identify aldehyde C=O stretches (~1700 cm⁻¹) and sulfanyl S-C bonds (~650 cm⁻¹).

Q. What safety protocols are essential when handling 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde in laboratory settings?

  • Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste guidelines . Ensure emergency eyewash stations and safety showers are accessible .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Answer : The methylsulfanyl group acts as an electron-donating substituent, activating the benzaldehyde core for NAS at the para position. Methodologically, reactivity can be assessed by comparing reaction rates with control compounds lacking the sulfanyl group. DFT calculations (e.g., HOMO-LUMO gaps) and Hammett substituent constants (σ⁺) provide mechanistic insights .

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

  • Answer : Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For example, solvent-free conditions reduce side reactions but may require longer reaction times . Use design-of-experiment (DoE) frameworks to identify interactions between variables. Validate results via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can computational modeling predict the environmental persistence of 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde?

  • Answer : Apply QSAR models to estimate biodegradation half-lives (e.g., EPI Suite) or photodegradation potential using UV-Vis spectral data. Molecular docking with enzymes (e.g., cytochrome P450) can simulate metabolic pathways. Cross-validate predictions with experimental OECD 301F biodegradation tests .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C, analyzing degradation via HPLC at 0, 7, 14, and 30 days.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 40°C/75% RH and monitor changes by NMR .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Answer : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or varying sulfanyl groups). Test bioactivity in vitro (e.g., antimicrobial assays) and correlate results with steric/electronic parameters (Hammett σ, Taft Es). Molecular dynamics simulations can predict target binding affinities .

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